Cinnamyl alcohol (3-phenyl-2-propen-1-ol) is a primary allylic alcohol featuring a phenyl ring conjugated with an alkene. As a low-melting solid (melting point ~33°C), it serves as a critical bifunctional building block in organic synthesis, offering both a reactive hydroxyl group and a conjugated double bond . In procurement contexts, it is highly valued as a precursor for cinnamyl esters, a structural intermediate for pharmaceuticals, a mild floral-balsamic fragrance ingredient, and a benchmark monolignol model for biomass valorization studies. Its dual reactivity allows for orthogonal functionalization that saturated or fully oxidized analogs cannot support[1].
Substituting cinnamyl alcohol with its closest structural analogs severely compromises process outcomes and formulation safety. Replacing it with cinnamaldehyde introduces a highly reactive electrophile and a potent skin sensitizer, which dramatically increases regulatory burdens and instability in consumer formulations [1]. Conversely, substitution with hydrocinnamyl alcohol (3-phenyl-1-propanol) eliminates the allylic double bond, completely disabling transition-metal-catalyzed allylic substitutions and altering the spatial geometry required for specific pharmaceutical intermediates[2]. Furthermore, in biomass research, saturated analogs fail to accurately model the radical and oxidative cleavage dynamics of native lignin end-groups, rendering them unsuitable for catalyst screening [3].
In consumer and cosmetic formulations, cinnamyl alcohol provides a significantly safer toxicological profile compared to its oxidized counterpart, cinnamaldehyde. Toxicological assessments establish a No Expected Sensitization Induction Level (NESIL) of 2900 μg/cm2 for cinnamyl alcohol, classifying it as a weak sensitizer [1]. In contrast, cinnamaldehyde is a well-documented potent skin sensitizer with a much lower threshold, frequently requiring strict IFRA concentration limits and causing formulation instability due to rapid aerial oxidation [2]. This quantitative safety margin allows formulators to achieve balsamic/floral notes with vastly reduced regulatory and dermatological risk.
| Evidence Dimension | Skin Sensitization Threshold (NESIL) |
| Target Compound Data | Cinnamyl alcohol: 2900 μg/cm2 (weak sensitizer) |
| Comparator Or Baseline | Cinnamaldehyde: Potent sensitizer requiring strict IFRA limits |
| Quantified Difference | Orders of magnitude higher safety threshold for cinnamyl alcohol |
| Conditions | Human and animal sensitization models (LLNA / HRIPT) |
Enables the procurement of a safer, regulatory-compliant ingredient for leave-on cosmetics and fragrances without sacrificing the target olfactory profile.
Cinnamyl alcohol’s allylic structure permits highly specific transition-metal-catalyzed functionalizations that are impossible with saturated analogs. For example, under catalytic enantioselective dibromination conditions, cinnamyl alcohol acts as a direct substrate, achieving up to 87% enantiomeric excess (ee) [1]. Hydrocinnamyl alcohol, lacking the conjugated alkene, is entirely unreactive under these specific alkene-targeting conditions and instead acts merely as a coordinating inhibitor if present [1]. This orthogonal reactivity makes cinnamyl alcohol an essential precursor for synthesizing chiral halogenated or aminated building blocks.
| Evidence Dimension | Enantioselective Dibromination Reactivity |
| Target Compound Data | Cinnamyl alcohol: Readily undergoes dibromination (87% ee) |
| Comparator Or Baseline | Hydrocinnamyl alcohol: Unreactive substrate (inhibits coordination) |
| Quantified Difference | Complete divergence in reactivity profile (reactive vs. unreactive) |
| Conditions | Catalytic enantioselective dibromination using chiral diol/titanium systems |
Dictates the selection of cinnamyl alcohol for advanced pharmaceutical intermediate synthesis where allylic functionalization is the required pathway.
In the development of catalysts for biomass conversion, cinnamyl alcohol is procured as a high-fidelity model for native lignin end-groups. Transition metal-catalyzed oxidation studies in ionic liquids demonstrate that cinnamyl alcohol accurately mimics the behavior of allylic and benzylic alcohol functionalities in lignin, undergoing selective oxidation to cinnamaldehyde or cinnamic acid without premature cleavage of the aromatic ring[1]. Simpler aliphatic alcohols or non-conjugated aromatics fail to replicate the exact steric and electronic environment of the beta-O-4 and cinnamyl end-group linkages, making cinnamyl alcohol essential for validating industrial depolymerization catalysts [2].
| Evidence Dimension | Lignin End-Group Simulation Accuracy |
| Target Compound Data | Cinnamyl alcohol: Accurately models conjugated allylic oxidation and radical pathways |
| Comparator Or Baseline | Benzyl alcohol / simple phenols: Fail to capture alkene-conjugated reactivity |
| Quantified Difference | High structural fidelity vs. incomplete mechanistic representation |
| Conditions | Transition metal-catalyzed oxidation in ionic liquids (e.g., EMIM DEP) |
Ensures that laboratory-scale catalyst screening yields scalable, accurate data for actual lignocellulosic biomass processing.
Because of its established NESIL of 2900 μg/cm2 and weak sensitization profile, cinnamyl alcohol is a highly suitable procurement choice for leave-on cosmetics, soaps, and fine fragrances requiring sweet, balsamic, or hyacinth notes. It avoids the severe IFRA restrictions and dermatological risks associated with cinnamaldehyde [1].
In medicinal chemistry and API manufacturing, cinnamyl alcohol is utilized for its allylic reactivity. It serves as the starting material for asymmetric dibromination, Tsuji-Trost allylations, and epoxidations, enabling the synthesis of complex drugs where saturated analogs like hydrocinnamyl alcohol cannot be used [2].
Industrial biotechnology and green chemistry sectors procure cinnamyl alcohol as a standard monolignol model. Its precise representation of lignin's conjugated end-groups allows researchers to accurately evaluate the efficacy of novel transition-metal catalysts and ionic liquid solvents for biomass depolymerization [3].
Irritant